

Edoxaban Impurity 4 Reference Standard: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Edoxaban impurity 4

Cat. No.: B1421366

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the **Edoxaban impurity 4** reference standard, a critical component in the pharmaceutical quality control of Edoxaban, a novel oral anticoagulant. This document outlines its chemical properties, synthesis, characterization, and analytical methodologies, offering a valuable resource for professionals in drug development and research.

Chemical and Physical Properties

Edoxaban impurity 4, chemically known as tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a process-related impurity formed during the synthesis of Edoxaban. Its reference standard is essential for the accurate identification and quantification of this impurity in Edoxaban drug substances and products, ensuring their safety and efficacy.

| Property | Value |
|--------------------|---|
| CAS Number | 480452-36-6 |
| Molecular Formula | C ₂₁ H ₃₀ ClN ₅ O ₅ |
| Molecular Weight | 467.95 g/mol |
| Synonyms | (1R, 2S, 5S)-tert-Butyl Edoxaban, Edoxaban Boc impurity |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol.[1] |
| Storage Conditions | Store at 2-8°C, protected from light.[2] |

Synthesis of Edoxaban Impurity 4

The synthesis of **Edoxaban impurity 4** is typically achieved through the coupling of two key intermediates: tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. This reaction is a crucial step in understanding the impurity's formation pathway during the manufacturing of the Edoxaban active pharmaceutical ingredient (API).

Experimental Protocol: Synthesis of Edoxaban Impurity 4

This protocol is a representative procedure based on methodologies described in various patents.[3][4][5]

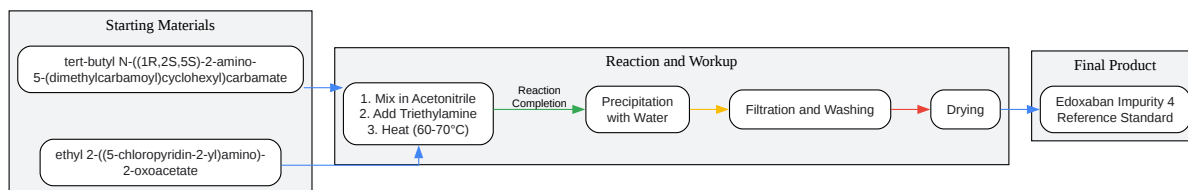
Materials:

- tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
- ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
- Acetonitrile (ACN)
- Triethylamine (TEA)

- Water (H₂O)

Procedure:

- In a suitable reaction vessel, suspend tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in acetonitrile.
- Heat the mixture to approximately 50-60°C.
- Slowly add triethylamine to the reaction mixture while maintaining the temperature.
- Continue stirring the mixture at 60-70°C for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- Add water to the reaction mixture to precipitate the product.
- Cool the resulting slurry to approximately 10°C and stir for at least one hour.
- Filter the precipitate and wash the solid with water.
- Dry the collected solid under vacuum to yield tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (**Edoxaban impurity 4**).
- The purity of the obtained solid can be analyzed by HPLC, and further purification can be performed by recrystallization if necessary.^{[2][3]}



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Synthesis Workflow for **Edoxaban Impurity 4**.

Analytical Characterization and Quantification

Accurate detection and quantification of **Edoxaban impurity 4** are paramount for ensuring the quality of Edoxaban. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Experimental Protocol: HPLC Method for Quantification

The following is a typical reversed-phase HPLC (RP-HPLC) method for the analysis of Edoxaban and its impurities, including impurity 4. This method is a composite of several published analytical procedures.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Chromatographic Conditions:

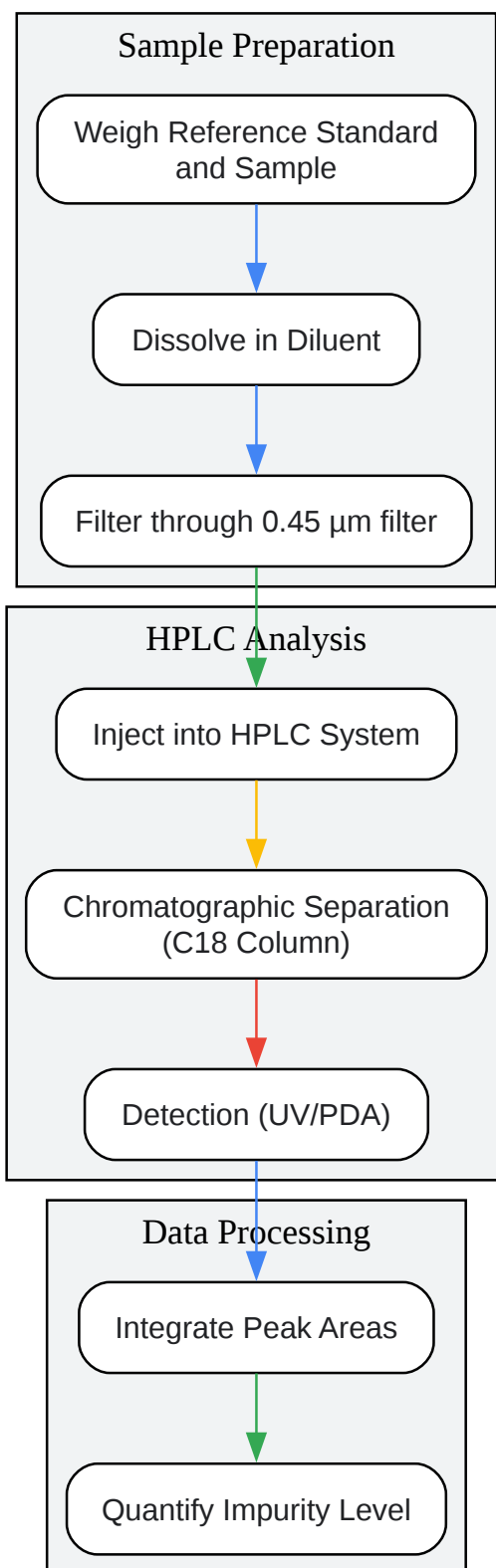
| Parameter | Recommended Conditions |
|----------------------|--|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1 M Potassium Dihydrogen Phosphate buffer (pH adjusted) or 10 mM Dipotassium Hydrogen Phosphate (pH 7.0).[6][8] |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile and Methanol.[6][7][9] |
| Gradient/Isocratic | A gradient or isocratic elution can be developed to achieve optimal separation from Edoxaban and other impurities. |
| Flow Rate | 1.0 mL/min.[7][8] |
| Column Temperature | 30°C.[6] |
| Detector | UV-Vis or Photodiode Array (PDA) detector. |
| Detection Wavelength | 210 nm for isomeric impurities or 291 nm for general impurity profiling.[6][7] |
| Injection Volume | 10-20 µL |

Sample Preparation:

- **Standard Solution:** Accurately weigh a known amount of **Edoxaban impurity 4** reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.
- **Sample Solution:** Accurately weigh the Edoxaban drug substance or crush the tablet dosage form and dissolve it in the diluent to achieve a known concentration.
- Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

Data Analysis:

The concentration of **Edoxaban impurity 4** in the sample is determined by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding reference standard.



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